Home > Products > Screening Compounds P128784 > 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea - 1022326-43-7

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea

Catalog Number: EVT-3001238
CAS Number: 1022326-43-7
Molecular Formula: C26H27N3O4
Molecular Weight: 445.519
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, also known as YM758, is a novel inhibitor of the "funny" If current channel (If channel). This channel is expressed in the sinus node of the heart, and YM758 is being developed as a treatment for stable angina and atrial fibrillation. []

Relevance: YM758 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The presence of this shared structural element suggests potential similarities in their pharmacological profiles and binding interactions. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) is a major human metabolite of YM758. [] Research suggests that it is secreted into urine via hOCT2/rOct2 transporters and is also taken up by the liver via hOCT1/rOct1. []

Relevance: YM-252124, like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The shared structural features between these compounds might imply similar metabolic pathways or transporter interactions. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: (5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) is another significant human metabolite of YM758 identified in both urine and plasma. []

Relevance: YM-385459 features the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity could indicate potential commonalities in their metabolic processing or pharmacological behavior. []

(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) is a positive allosteric modulator of NMDA receptors. Notably, CIQ exhibits selectivity for NMDA receptors containing GluN2C and GluN2D subunits. [, , ]

Relevance: The 6,7-dimethoxy-3,4-dihydroisoquinoline motif is a prominent feature of both CIQ and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This structural similarity is noteworthy as it suggests that both compounds might target or interact with similar biological systems, even if their specific modes of action differ. [, , ]

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

Compound Description: 4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a) is a fluorine-18 labeled radiopharmaceutical designed for imaging P-glycoprotein (P-gp) at the blood-brain barrier using positron emission tomography (PET). [] In vitro and in vivo studies confirmed that 1a acts as a P-gp substrate. []

Relevance: 1a possesses the same 6,7-dimethoxy-3,4-dihydroisoquinoline structure present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This common feature suggests both compounds might exhibit similar interactions with P-gp or other transporter proteins, potentially influencing their distribution and pharmacokinetics. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)

Compound Description: 2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2) is a fluorine-18 labeled radiopharmaceutical developed for PET imaging of P-gp at the blood-brain barrier. []

Relevance: Compound 2, similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structural unit. The presence of this shared moiety might lead to similar interactions with P-gp or other relevant biological targets. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3)

Compound Description: 5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3) is a fluorine-18 labeled radiopharmaceutical that exhibits promising characteristics for PET imaging of P-gp at the blood-brain barrier. [] Studies in Mdr1a/b((-/-))Bcrp1((-/-)) mice revealed a 2-fold higher brain uptake compared with wild-type mice, indicating its effectiveness as a P-gp substrate. [] Compound 3 also displays good metabolic stability in both plasma and brain tissue. []

Relevance: Compound 3 shares the 6,7-dimethoxy-3,4-dihydroisoquinoline structural element with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. This commonality suggests that both compounds may interact with similar biological targets, particularly P-gp, potentially affecting their distribution and pharmacokinetic properties. []

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant) is a dual antagonist of orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It has been shown to promote sleep in both animals and humans during their active period by blocking these receptors. []

Relevance: Almorexant contains the 6,7-dimethoxy-3,4-dihydroisoquinoline structure, a key feature also present in 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea. The shared structural motif suggests potential similarities in their pharmacological profiles, particularly in relation to interactions with receptors or enzymes involved in the central nervous system. []

(2E,4E)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (3)

Compound Description: (2E,4E)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (3) is a piperine analog designed to overcome vincristine resistance in cancer. It functions as a P-glycoprotein (P-gp) inhibitor and significantly enhances the efficacy of vincristine in multidrug-resistant cancer cell lines. []

Relevance: Compound (3), like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety within its structure. This shared structural element suggests a potential for similar biological activity, particularly related to P-gp inhibition. []

Overview

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is a complex organic compound known for its potential therapeutic applications. The compound's molecular formula is C26H27N3O4, with a molar mass of 445.51 g/mol. It is classified as a urea derivative and contains multiple functional groups, including methoxy and isoquinoline moieties, which contribute to its biological activity.

Source

The compound is cataloged under CAS number 1022326-43-7 and can be sourced from various chemical suppliers including ChemBK and PubChem, which provide detailed chemical data and synthesis information .

Classification

This compound falls under the category of pharmaceutical intermediates and is of interest in medicinal chemistry due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach involves the reaction of appropriate isoquinoline derivatives with phenolic compounds under controlled conditions to form the desired urea structure.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: Heating the reaction mixture to facilitate the reaction.
  • Catalysis: Utilizing acid or base catalysts to enhance reaction rates.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea exhibits a complex arrangement of atoms that includes:

  • A central urea group.
  • Two aromatic rings (one containing methoxy substituents).
  • An isoquinoline moiety that contributes to its pharmacological properties.

Data

The compound's structural data can be represented as follows:

  • Molecular Formula: C26H27N3O4
  • Molar Mass: 445.51 g/mol
  • CAS Number: 1022326-43-7
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives, such as:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers in the molecule.
  • Hydrolysis: The breakdown of the urea bond in aqueous conditions.

Technical Details

Specific reactions may require precise conditions such as temperature control and solvent choice to ensure high yields and purity of the product.

Mechanism of Action

Process

The mechanism of action for 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea likely involves interactions with specific biological targets such as receptors or enzymes.

Data

Research indicates that compounds with similar structures may modulate intracellular signaling pathways or exhibit effects on calcium regulation and cholesterol homeostasis. This suggests potential applications in treating conditions related to these pathways.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Boiling Point: Approximately 531.6 °C (predicted).
  • Density: Estimated at about 1.23 g/cm³ (predicted).

Chemical Properties

Key chemical properties encompass:

  • Solubility: Varies based on solvent; typically soluble in organic solvents.
  • pKa: The acid dissociation constant is predicted around 13.70, indicating weak acidity.
Applications

Scientific Uses

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Biochemical Studies: Investigating its interactions with specific receptors or cellular pathways.

Properties

CAS Number

1022326-43-7

Product Name

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

Molecular Formula

C26H27N3O4

Molecular Weight

445.519

InChI

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)

InChI Key

DNWXCKQTZUJCPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.